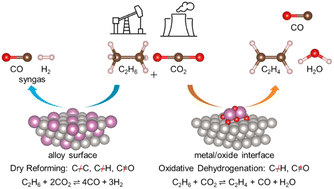Descriptor-based identification of bimetallic-derived catalysts for selective activation of ethane with CO2†
EES Catalysis Pub Date: 2022-11-11 DOI: 10.1039/D2EY00051B
Abstract
The selective activation of ethane with CO2 offers a promising strategy to simultaneously reduce the greenhouse gas and upgrade the underutilized ethane to value-added chemicals. Herein, the catalytic reactions of ethane and CO2 over a series of indium (In)-based bimetallic-derived catalysts were investigated by combining catalytic evaluation, in situ characterization and Density Functional Theory (DFT) calculations. The DFT-calculated energetics along the dry reforming of ethane pathway to produce syngas and oxidative dehydrogenation of ethane to produce ethylene were consistent with the trend in experimentally observed selectivity. Combining the results currently collected for In-based bimetallic catalysts with those previously reported for other bimetallic systems, a descriptor-based model was used to scale the ethylene selectivity over a wide range of bimetallic systems. Furthermore, results from the current study enhanced the mechanistic understanding of the importance that the binding strength of the initial reaction intermediates played in controlling the selective activation of ethane with CO2.


Recommended Literature
- [1] A band-gap-graded CZTSSe solar cell with 12.3% efficiency†
- [2] The nature and sources of laser induced isotopic fractionation in laser ablation-multicollector-inductively coupled plasma-mass spectrometry
- [3] Synthesis of fluorescent dye-doped silica nanoparticles for target-cell-specific delivery and intracellular MicroRNA imaging†
- [4] Constructing novel NaLiTi3O7/g-C3N4 Z-scheme photocatalysts to facilitate the separation of charge carriers and study the hydrogen production performance†
- [5] Study of a magnetic-cooling material Gd(OH)CO3†
- [6] Enhanced photocatalytic activity of hybrid Fe2O3–Pd nanoparticulate catalysts†
- [7] Analysis of the Raman spectra of Ca2+-dipicolinic acid alone and in the bacterial spore core in both aqueous and dehydrated environments
- [8] Catalyst-free synthesis of α1-oxindole-α-hydroxyphosphonates via phospha-aldol reaction of isatins employing N-heterocyclic phosphine (NHP)-thiourea†
- [9] Inside front cover
- [10] Gold(i)-doped films: new routes for efficient room temperature phosphorescent materials†
Journal Name:EES Catalysis
Research Products
-
CAS no.: 16817-43-9
-
CAS no.: 131864-71-6
-
CAS no.: 112695-98-4









